molecular formula C8H12ClFN2O B2744433 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride CAS No. 2416243-31-5

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride

Cat. No.: B2744433
CAS No.: 2416243-31-5
M. Wt: 206.65
InChI Key: HJZOESXXGGEHAB-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride is a fluorinated pyridine derivative with a β-amino alcohol backbone. The compound features a 2-fluoropyridin-3-yl substituent attached to the propan-1-ol scaffold, with an amino group at the β-position.

Properties

IUPAC Name

2-amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O.ClH/c9-8-6(2-1-3-11-8)4-7(10)5-12;/h1-3,7,12H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTCVPGNGVTZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride typically involves the reaction of 2-fluoropyridine with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues and Substituent Variations

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride Propan-1-ol 2-Fluoropyridin-3-yl C₈H₁₀ClFN₂O 216.63 (calculated)
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride Propan-1-ol 4-Fluorophenyl C₉H₁₁ClFNO 215.65
2-Amino-3-(2-fluorophenyl)propan-1-ol Propan-1-ol 2-Fluorophenyl C₉H₁₀FNO 167.18
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol Propan-1-ol 5-Fluoro-2-aminopyridin-3-yl C₈H₁₁FN₂O 170.19
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride Propan-1-ol 3-Nitrophenyl C₉H₁₁ClN₂O₃ 232.66

Key Observations :

  • Pyridine vs. This may influence solubility and target binding in biological systems.
  • Functional Group Variations: The nitro group in 2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride () increases electron-withdrawing character, reducing basicity compared to amino-fluorinated analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility LogP (Predicted) Key Spectral Data
2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride Not reported Likely polar solvents (DMSO, methanol) ~0.5 (estimated) IR: N-H str. ~3300 cm⁻¹, C-F str. ~1100 cm⁻¹
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride Not reported Methanol, water ~1.2 ¹H NMR: δ 7.3–7.6 (Ar-H), δ 4.6 (CH)
2-Amino-3-(2-fluorophenyl)propan-1-ol Not reported Chloroform, methanol ~1.8 ¹H NMR: δ 7.1–7.8 (Ar-H), δ 5.4 (NH₂)
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride 268–271 () DMSO, methanol ~0.3 IR: NO₂ str. ~1520 cm⁻¹, C-Cl str. ~710 cm⁻¹

Key Insights :

  • Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to free-base analogs (e.g., ).
  • LogP : Fluorophenyl derivatives (LogP ~1.2–1.8) are more lipophilic than pyridine-containing analogs (LogP ~0.3–0.5), impacting membrane permeability .

Critical Analysis :

  • Reductive Amination: A common strategy for β-amino alcohols (e.g., ), but fluoropyridine substrates may require milder conditions due to electron-deficient aromatic systems .
  • Challenges : Fluorine’s electronegativity can complicate regioselective substitutions, necessitating optimized catalysts or protecting groups .

Biological Activity

2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol;hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of a fluorinated pyridine ring enhances its biological activity, making it a compound of interest for various therapeutic applications, including cancer research and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H11_{11}FN2_2O·HCl, with a molecular weight of approximately 206.65 g/mol. The compound features an amino group, a hydroxyl group, and a fluorinated pyridine moiety, which contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC8_8H11_{11}FN2_2O·HCl
Molecular Weight206.65 g/mol
IUPAC NameThis compound
CAS Number2416243-31-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis. The fluorine atom in the pyridine ring enhances binding affinity and selectivity towards biological targets, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of fluorinated pyridines, including this compound, can enhance antitumor effects compared to their non-fluorinated counterparts. The modification by the fluorine atom may improve interactions with target proteins involved in cancer progression .
  • Enzyme Inhibition : The compound has been explored as a potential inhibitor for specific enzymes, including those involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of enzymes, thereby inhibiting their function.
  • Protein Interaction Studies : Preliminary studies suggest that this compound can bind to proteins involved in various signaling pathways, potentially altering their activity and leading to therapeutic effects .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Antitumor Mechanisms : A recent study highlighted the enhanced antitumor activity of compounds derived from 2-amino-3-fluoropyridine. The findings suggested that the fluorine substitution plays a critical role in improving the binding affinity to cancer-related proteins .
  • Enzyme Modulation Research : In vitro assays demonstrated that this compound effectively inhibited specific kinases involved in tumor growth. This inhibition was linked to the compound's ability to mimic substrate interactions within the enzyme's active site.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

Compound NameUnique Features
2-Amino-3-(pyridin-3-yl)propan-1-olLacks fluorination; reduced biological activity
4-Amino-3-(2-fluoropyridin-4-yl)butan-1-olSimilar fluorinated structure but different alkyl chain length
2-Amino-N-(pyridin-4-yl)ethanolLacks fluorination; potential differences in pharmacological properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step processes, including:

Amination : Reacting a halogenated pyridine precursor (e.g., 2-fluoropyridin-3-yl derivatives) with a propanolamine intermediate under basic conditions.

Hydrochloride Salt Formation : Treating the free base with HCl gas or concentrated HCl in anhydrous solvents like ethanol or dichloromethane .

  • Optimization : Use Design of Experiments (DoE) to adjust parameters like temperature (e.g., 0–5°C for exothermic steps) and solvent polarity. Monitor purity via HPLC or LC-MS .

Q. How can researchers characterize the compound’s structural and chemical properties?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and fluorine substitution patterns (e.g., 19F^{19}\text{F} NMR for fluoropyridine moiety) .
  • Mass Spectrometry : Validate molecular weight (theoretical: ~209.6 g/mol for free base; ~246.1 g/mol for hydrochloride) .
  • X-ray Crystallography : Resolve crystal structure to confirm hydrogen bonding between the hydroxyl group and chloride ion .

Q. What solubility and formulation challenges are associated with this compound?

  • Solubility Profile : The hydrochloride salt improves aqueous solubility but may aggregate in polar aprotic solvents.
  • Formulation Strategies :

  • Use co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation for in vivo studies .
  • Conduct shake-flask experiments to determine pH-dependent solubility (pKa ~9.2 for the amino group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Root Cause Analysis :

  • Compare starting material quality (e.g., CAS 1335051-59-6 for halogenated precursors) and reaction scalability .
  • Use orthogonal purification methods (e.g., column chromatography vs. recrystallization) to isolate impurities .
    • Case Study : A 2025 study found that residual moisture in solvents reduced yields by 15–20%; drying agents like molecular sieves improved consistency .

Q. What reaction mechanisms govern the compound’s stability under acidic or oxidative conditions?

  • Degradation Pathways :

  • Acidic Hydrolysis : The fluoropyridine ring undergoes defluorination at pH <2, forming 3-hydroxypyridine derivatives.
  • Oxidative Stress : The secondary alcohol group may oxidize to a ketone in the presence of ROS (e.g., H2_2O2_2) .
    • Mitigation : Stabilize solutions with antioxidants (e.g., ascorbic acid) and store at -20°C under inert gas .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Approach :

Perform molecular docking to assess interactions with biological targets (e.g., neurotransmitter receptors).

Use QSAR models to predict substituent effects on logP and binding affinity .

  • Example : Replacing the 2-fluoropyridine with a 6-bromopyridine (CAS 1043420-88-7) increased lipophilicity (clogP +0.5) but reduced solubility .

Q. What advanced analytical techniques are required to quantify trace impurities in bulk samples?

  • Challenges : Polar functional groups (e.g., -NH2_2, -OH) cause poor peak resolution in HPLC.
  • Solutions :

  • Ion-Pair Chromatography : Use heptafluorobutyric acid (HFBA) as a mobile-phase additive .
  • LC-HRMS : Detect impurities at <0.1% levels with high mass accuracy (<3 ppm error) .

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